molecular formula C16H16O4 B176704 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid CAS No. 178306-51-9

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Cat. No. B176704
M. Wt: 272.29 g/mol
InChI Key: RQJWOLFMWKZKCJ-UHFFFAOYSA-N
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Patent
US07863445B2

Procedure details

91.11 g (0.5 mol) of benzophenone and 45.92 g (0.85 mol) of sodium methoxide were suspended in 150 ml of methyl tert-butyl ether (MTB) at room temperature. After cooling to −100° C., 92.24 g (0.85 mol) of methyl chloroacetate were added in such a way that the internal temperature rose to 40° C. while continuing to cool in a bath at −10° C. The mixture was then stirred without cooling at the autogenous temperature for one hour. After addition of 250 ml of water and brief stirring, the aqueous phase was separated off. The MTB phase was washed with 250 ml of dilute sodium chloride solution. After the solvent had been changed to methanol (250 ml), a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature. The mixture was stirred at autogenous temperature for one hour and then heated to reflux. While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution was added dropwise, and finally 60 ml of water were added. The methanol was distilled out until the bottom temperature reached 97° C. After cooling to 55° C., 190 ml of MTB were added and the mixture was acidified to pH 2 with about 77 ml of concentrated HCl. After cooling to room temperature, the aqueous phase was separated off and the organic phase was concentrated by distilling out 60 ml of MTB. The product was crystallized by adding 500 ml of heptane and slowly cooling to room temperature. The coarsely crystalline solid was filtered off with suction, washed with heptane and dried to constant weight in a vacuum oven at 40° C.
Quantity
91.11 g
Type
reactant
Reaction Step One
Quantity
45.92 g
Type
reactant
Reaction Step Two
Quantity
92.24 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O-:16].[Na+].ClC[C:20](OC)=[O:21].[OH2:24].[C:25](OC)(C)(C)C>>[OH:16][CH:15]([C:1]([O:8][CH3:25])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:20]([OH:21])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
91.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
45.92 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
92.24 g
Type
reactant
Smiles
ClCC(=O)OC
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool in a bath at −10° C
TEMPERATURE
Type
TEMPERATURE
Details
without cooling at the autogenous temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated off
WASH
Type
WASH
Details
The MTB phase was washed with 250 ml of dilute sodium chloride solution
ADDITION
Type
ADDITION
Details
a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at autogenous temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
DISTILLATION
Type
DISTILLATION
Details
While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
finally 60 ml of water were added
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled out until the bottom temperature
CUSTOM
Type
CUSTOM
Details
reached 97° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 55° C.
ADDITION
Type
ADDITION
Details
190 ml of MTB were added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling out 60 ml of MTB
CUSTOM
Type
CUSTOM
Details
The product was crystallized
ADDITION
Type
ADDITION
Details
by adding 500 ml of heptane
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The coarsely crystalline solid was filtered off with suction
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum oven at 40° C.

Outcomes

Product
Name
Type
Smiles
OC(C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07863445B2

Procedure details

91.11 g (0.5 mol) of benzophenone and 45.92 g (0.85 mol) of sodium methoxide were suspended in 150 ml of methyl tert-butyl ether (MTB) at room temperature. After cooling to −100° C., 92.24 g (0.85 mol) of methyl chloroacetate were added in such a way that the internal temperature rose to 40° C. while continuing to cool in a bath at −10° C. The mixture was then stirred without cooling at the autogenous temperature for one hour. After addition of 250 ml of water and brief stirring, the aqueous phase was separated off. The MTB phase was washed with 250 ml of dilute sodium chloride solution. After the solvent had been changed to methanol (250 ml), a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature. The mixture was stirred at autogenous temperature for one hour and then heated to reflux. While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution was added dropwise, and finally 60 ml of water were added. The methanol was distilled out until the bottom temperature reached 97° C. After cooling to 55° C., 190 ml of MTB were added and the mixture was acidified to pH 2 with about 77 ml of concentrated HCl. After cooling to room temperature, the aqueous phase was separated off and the organic phase was concentrated by distilling out 60 ml of MTB. The product was crystallized by adding 500 ml of heptane and slowly cooling to room temperature. The coarsely crystalline solid was filtered off with suction, washed with heptane and dried to constant weight in a vacuum oven at 40° C.
Quantity
91.11 g
Type
reactant
Reaction Step One
Quantity
45.92 g
Type
reactant
Reaction Step Two
Quantity
92.24 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O-:16].[Na+].ClC[C:20](OC)=[O:21].[OH2:24].[C:25](OC)(C)(C)C>>[OH:16][CH:15]([C:1]([O:8][CH3:25])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:20]([OH:21])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
91.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
45.92 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
92.24 g
Type
reactant
Smiles
ClCC(=O)OC
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool in a bath at −10° C
TEMPERATURE
Type
TEMPERATURE
Details
without cooling at the autogenous temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated off
WASH
Type
WASH
Details
The MTB phase was washed with 250 ml of dilute sodium chloride solution
ADDITION
Type
ADDITION
Details
a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at autogenous temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
DISTILLATION
Type
DISTILLATION
Details
While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
finally 60 ml of water were added
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled out until the bottom temperature
CUSTOM
Type
CUSTOM
Details
reached 97° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 55° C.
ADDITION
Type
ADDITION
Details
190 ml of MTB were added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling out 60 ml of MTB
CUSTOM
Type
CUSTOM
Details
The product was crystallized
ADDITION
Type
ADDITION
Details
by adding 500 ml of heptane
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The coarsely crystalline solid was filtered off with suction
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum oven at 40° C.

Outcomes

Product
Name
Type
Smiles
OC(C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.